Arachidonyl alcohol

CB1 receptor Endocannabinoid GTPγS binding

Arachidonyl alcohol is a long-chain primary fatty alcohol with the molecular formula C₂₀H₃₄O and molecular weight 290.48, serving as a substrate for the synthesis of various ether lipids possessing beneficial functions. It is commercially available as a neat oil with a purity specification of ≥98%.

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
CAS No. 13487-46-2
Cat. No. B079337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonyl alcohol
CAS13487-46-2
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCCO
InChIInChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15-
InChIKeyNYBCZSBDKXGAGM-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arachidonyl Alcohol (CAS 13487-46-2) for Endocannabinoid Research and Ether Lipid Synthesis: Core Identity and Baseline Specifications


Arachidonyl alcohol is a long-chain primary fatty alcohol with the molecular formula C₂₀H₃₄O and molecular weight 290.48, serving as a substrate for the synthesis of various ether lipids possessing beneficial functions [1]. It is commercially available as a neat oil with a purity specification of ≥98% . The compound is of particular interest in research involving phospholipid remodeling, oxidative stress, and inflammatory signaling, as it can modulate lipid–protein interactions and membrane properties .

Substrate

Ether lipid synthesis with arachidonoyl backbone

Probe

CB1-neutral tool for non-cannabinoid signaling studies

Process

Microbial bioconversion model for rare fatty alcohol production

Why Arachidonyl Alcohol (13487-46-2) Cannot Be Substituted by Arachidonic Acid or Anandamide in Specialized Workflows


Arachidonyl alcohol is structurally and functionally distinct from both its carboxylic acid precursor, arachidonic acid, and the amide-linked endocannabinoid anandamide (AEA). The terminal alcohol group fundamentally alters its chemical reactivity, its susceptibility to enzymatic degradation, and its biological activity profile [1]. Unlike AEA, which is rapidly hydrolyzed by fatty acid amide hydrolase (FAAH), the alcohol group of arachidonyl alcohol confers resistance to this primary inactivation pathway, and the compound exhibits negligible agonist activity at the CB1 receptor [2]. Consequently, arachidonyl alcohol cannot function as a direct substitute for AEA in assays designed to probe CB1 receptor signaling or FAAH activity, nor can arachidonic acid replace it as a substrate for enzymatic reduction or ether lipid synthesis [3].

Your compound

Arachidonyl alcohol

Primary alcohol, resistant to FAAH, negligible CB1 activity

Similar but not interchangeable

Arachidonic acid

Carboxylic acid; different reactivity for ether lipid synthesis and enzymatic reduction

Similar but not interchangeable

Anandamide (AEA)

Amide-linked endocannabinoid; rapidly hydrolyzed by FAAH, confounding CB1 pathway assays

Structural analog may shift metabolic stability and receptor profile; verify in target workflow.

Quantitative Evidence Guide: Arachidonyl Alcohol (13487-46-2) Differentiation from Anandamide, 2-AG, and Noladin Ether


Negligible CB1 Receptor Agonist Activity: A Critical Differentiator from Anandamide (AEA) and 2-AG

In a direct head-to-head [³⁵S]GTPγS binding assay using rat cerebellar membranes, novel arachidonyl alcohol derivatives (compounds 4a and 4b) exhibited significantly weaker CB1 receptor agonist activity compared to the endogenous ligand anandamide (AEA). While AEA displays potent agonist activity with an EC₅₀ in the nanomolar range (e.g., 69 nM at rat CB1 [2]), the arachidonyl alcohol derivatives 4a and 4b showed dose-dependent activity only at high concentrations (5 × 10⁻⁵ M) and with lower efficacy [1].

CB1 agonist activity
Head-to-head
Requires >50 µM to elicit a response vs AEA EC₅₀ 69 nM; lower maximal efficacy.
Supports use as a CB1-inactive scaffold in signaling studies.
[³⁵S]GTPγS assay, rat cerebellar membranes.
CB1 receptor Endocannabinoid GTPγS binding Cannabinoid pharmacology

Enzymatic Stability: Resistance to FAAH-Mediated Hydrolysis Relative to Anandamide

Arachidonyl alcohol, lacking the amide bond characteristic of anandamide, is not a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the rapid inactivation of anandamide in vivo [1]. This represents a fundamental class-level difference between fatty alcohols and fatty acid amides. The carbamate, carbonate, and reversed ester derivatives of arachidonyl alcohol were specifically designed to achieve improved enzymatic stability compared to the labile ester linkage of 2-AG [2].

FAAH stability
Class-level
Not a substrate for FAAH; chemically stable under standard conditions.
Enables long-duration assays without degradation bias.
Inferred from alcohol vs amide structure; confirm in assay buffer.
Enzyme stability FAAH Hydrolysis Lipid metabolism

Quantified Microbial Bioproduction Yield: A Scalable Alternative to Chemical Synthesis

Arachidonyl alcohol is produced at a yield of 2.2 mg/mL culture after 4 days of cultivation using the novel strain Acinetobacter species N-476-2 [1]. This bioprocess directly converts arachidonic acid to arachidonyl alcohol, accumulating it intracellularly as a wax ester. In contrast, the chemical reduction of arachidonic acid with LiAlH₄, while established, is difficult to scale up for industrial applications due to the challenges of handling pyrophoric reagents and maintaining stereochemical integrity [1].

Microbial yield
Reported
2.2 mg/mL culture after 4 days with Acinetobacter sp. N-476-2.
Benchmark for bioprocess optimization over chemical reduction.
Cross-study comparable; scale-up conditions may vary.
Bioprocess Microbial conversion Acinetobacter Yield Scalability

Physical Form and Solubility: A Neat Oil with Defined Solvent Compatibility for Formulation

Arachidonyl alcohol is supplied as a neat oil, which provides flexibility for direct use in organic synthesis and for formulation in a range of solvents. Its solubility profile is well-defined: it is soluble in DMF, DMSO, and ethanol at 30 mg/mL . A specific in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) has been demonstrated to achieve a concentration of 3.3 mg/mL .

Solubility & form
Data to verify
Neat oil; soluble in DMF, DMSO, ethanol at 30 mg/mL; in vivo formulation 3.3 mg/mL.
Informs stock solution and in vivo dosing preparation.
Supplier-reported values; verify under your lab conditions.
Formulation Solubility DMSO Ethanol In vivo

Optimal Scientific and Industrial Application Scenarios for Arachidonyl Alcohol (CAS 13487-46-2)


Synthesis of Metabolically Stable Ether Lipids and CB1-Neutral Probes

Arachidonyl alcohol serves as a critical substrate for the synthesis of ether lipids with potential therapeutic benefits. Its lack of significant CB1 receptor activity [1] and inherent resistance to FAAH hydrolysis [2] make it an ideal starting material for creating metabolically stable probes that maintain the arachidonoyl backbone but avoid confounding cannabinoid receptor activation. This is essential for studies aimed at dissecting non-CB1 mediated lipid signaling pathways.

Microbial Bioprocess Development for Scalable Production of Rare Fatty Alcohols

The demonstrated bioconversion of arachidonic acid to arachidonyl alcohol by Acinetobacter sp. N-476-2, with a yield of 2.2 mg/mL after 4 days [3], positions this strain and the compound as a model system for developing scalable bioprocesses. This application is directly relevant for industrial biotechnology firms seeking to replace hazardous chemical reduction steps with a sustainable, enzymatic route for producing high-value fatty alcohols.

Negative Control for CB1 Receptor Assays Using an Arachidonoyl Scaffold

Given the clear evidence that arachidonyl alcohol derivatives exhibit only weak CB1 receptor activity at high micromolar concentrations [1], the parent alcohol can be employed as a structurally similar but pharmacologically distinct negative control in assays designed to evaluate the activity of novel endocannabinoid analogs. This ensures that any observed biological effect is due to the specific functional group (e.g., amide, ester) and not the arachidonoyl tail itself.

Formulation Studies for Lipid-Based Drug Delivery Systems

The defined solubility profile of arachidonyl alcohol—a neat oil soluble at 30 mg/mL in DMF, DMSO, and ethanol, with an established in vivo formulation —provides a solid foundation for incorporating this compound into lipid-based nanoparticle formulations or self-emulsifying drug delivery systems. Its fatty alcohol structure makes it a valuable excipient or model compound for studying lipid–membrane interactions.

Application
Selection Property
Validation Focus
Ether lipid synthesis for non‑CB1 signaling studies
FAAH‑resistant arachidonoyl backbone
CB1 receptor activity assay
Bioprocess development for rare fatty alcohols
Defined microbial yield benchmark
Scalability and yield reproducibility
CB1 receptor assay negative control
Structurally related, CB1‑inactive scaffold
Absence of confounding CB1 activity
Lipid‑based formulation research
Neat oil with defined solvent compatibility
Solubility and formulation stability

Technical Documentation Hub

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38 linked technical documents
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